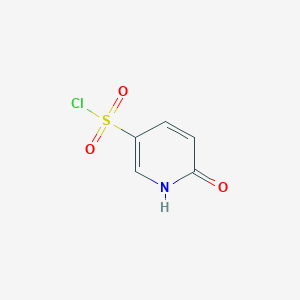
6-氧代-1,6-二氢吡啶-3-磺酰氯
描述
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C5H4ClNO3S and its molecular weight is 193.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性分子的合成
6-氧代-1,6-二氢吡啶-3-磺酰氯: 是一种合成各种生物活性分子的通用中间体。其反应性允许构建药物和生物活性化合物中发现的复杂结构。 例如,它可用于合成喜树碱等天然产物的类似物,喜树碱具有强大的抗癌特性 .
抗菌剂的开发
研究表明,6-氧代二氢吡啶的衍生物表现出广谱抗菌活性。 该化合物可作为开发针对多种细菌菌株的新型抗菌剂的起点 .
化学合成研究
在化学合成中,6-氧代-1,6-二氢吡啶-3-磺酰氯用于探索新的反应和途径。 它在研究环化反应方面特别有用,并已被用于开发新的合成方法 .
作用机制
Target of Action
It is used as a reagent in the preparation of n-heterocyclylsulfonyl amides, which are known to inhibit nlrp3 .
Mode of Action
As a reagent, it likely interacts with other compounds to form N-heterocyclylsulfonyl amides .
Biochemical Pathways
Nlrp3 inhibitors, which can be synthesized using this compound, are known to affect inflammatory pathways .
Result of Action
Compounds synthesized using this reagent, such as n-heterocyclylsulfonyl amides, are known to inhibit nlrp3, which can reduce inflammation .
生化分析
Biochemical Properties
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride plays a significant role in biochemical reactions. It is primarily used as a reagent in the preparation of N-heterocyclylsulfonyl amides. These amides are known to inhibit the NLRP3 inflammasome, a protein complex involved in the activation of inflammatory responses. The interaction between 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride and the NLRP3 inflammasome is crucial for its role in modulating inflammation.
Cellular Effects
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation. By inhibiting the NLRP3 inflammasome, 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride can reduce the production of pro-inflammatory cytokines, thereby modulating the inflammatory response. This compound also impacts gene expression related to inflammation and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride involves its interaction with the NLRP3 inflammasome. This compound binds to the NLRP3 protein, inhibiting its activation and subsequent formation of the inflammasome complex. This inhibition prevents the cleavage of pro-caspase-1 into its active form, thereby reducing the production of pro-inflammatory cytokines such as IL-1β and IL-18. Additionally, 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride may influence gene expression by modulating transcription factors involved in inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride have been observed to change over time. The compound is relatively stable when stored at temperatures between 0-8°C . Its stability and activity may decrease over extended periods, leading to potential degradation . Long-term studies have shown that prolonged exposure to 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride can result in reduced cellular function and viability .
Dosage Effects in Animal Models
The effects of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits the NLRP3 inflammasome and reduces inflammation without causing significant adverse effects. At higher doses, 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride may exhibit toxic effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe.
Metabolic Pathways
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is involved in metabolic pathways related to inflammation and immune response. It interacts with enzymes and cofactors that regulate the activation of the NLRP3 inflammasome. By inhibiting this pathway, the compound can modulate metabolic flux and reduce the levels of pro-inflammatory metabolites.
Transport and Distribution
Within cells and tissues, 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is critical for its function. It is primarily localized in the cytoplasm, where it interacts with the NLRP3 inflammasome. The compound may also undergo post-translational modifications that direct it to specific cellular compartments or organelles, enhancing its activity and stability.
属性
IUPAC Name |
6-oxo-1H-pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWHYGVVFBUDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















